5-DTAF

描述

属性

IUPAC Name |

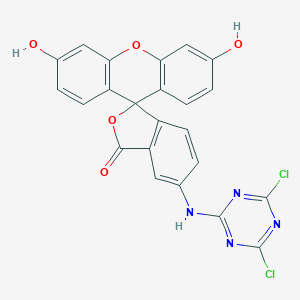

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQCFPHXPNXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride) | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40199306 | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51306-35-5 | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-DTAF: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, and applications of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF), a versatile fluorescent dye for labeling biomolecules.

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein, commonly known as this compound, is a highly reactive derivative of the fluorescein (B123965) dye. Its utility in biomedical research stems from the dichlorotriazinyl functional group, which readily forms stable covalent bonds with primary aliphatic amines, thiols, and hydroxyl groups on biomolecules. This reactivity makes this compound a valuable tool for fluorescently labeling proteins, antibodies, polysaccharides, and other macromolecules, enabling their detection and analysis in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This technical guide provides a detailed overview of the chemical structure, properties, and common experimental protocols involving this compound.

Chemical Structure and Properties

This compound is characterized by a fluorescein core linked to a dichlorotriazinyl ring via an amino group at the 5-position of the fluorescein structure. The dichlorotriazinyl moiety is the reactive component responsible for conjugation to biomolecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-[(4,6-Dichlorotriazin-2-yl)amino]fluorescein | |

| Molecular Formula | C₂₃H₁₂Cl₂N₄O₅ | |

| Molecular Weight | 495.27 g/mol | |

| CAS Number | 51306-35-5 | |

| Appearance | Yellow to orange powder | |

| Solubility | Soluble in DMSO and chloroform. | [1] |

| Storage | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492-498 nm | |

| Emission Maximum (λem) | ~517-525 nm | |

| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.6 - 0.92 | |

| Correction Factor (280 nm) | ~0.3 |

Experimental Protocols

Protein Labeling with this compound

This protocol details the conjugation of this compound to a protein, such as an antibody, via primary amines. The dichlorotriazinyl group of this compound reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group on the protein.

Materials:

-

Protein (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). The buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 9.0, to a final concentration of 1-10 mg/mL.

-

Conjugation Reaction: a. While gently vortexing the protein solution, slowly add the this compound stock solution. The optimal molar ratio of DTAF to protein should be determined empirically, but a starting point of 10-20 moles of DTAF per mole of protein is recommended. b. Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.

-

Purification of the Conjugate: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with the equilibration buffer. The first colored fraction to elute will be the this compound-labeled protein. The smaller, unconjugated this compound molecules will elute later. d. Collect the fractions containing the labeled protein.

-

Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~494 nm, A₄₉₄) using a spectrophotometer. b. Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and the Correction Factor for this compound at 280 nm is approximately 0.3). c. Calculate the dye concentration: Dye Concentration (M) = A₄₉₄ / ε_dye (where ε_dye is the molar extinction coefficient of this compound at ~494 nm). d. Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration

Diagram 1: Protein Labeling Workflow

A schematic of the protein labeling workflow with this compound.

Fluorescence Microscopy with this compound Labeled Antibodies

This protocol provides a general guideline for immunofluorescence staining of cells using a this compound conjugated antibody.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

This compound conjugated primary or secondary antibody

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filters for fluorescein

Procedure:

-

Cell Preparation: a. Wash the cells on coverslips three times with PBS. b. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. If staining an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

-

Blocking: a. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

-

Antibody Staining: a. Dilute the this compound conjugated antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light. c. Wash the cells three times with PBS for 5 minutes each.

-

Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (excitation ~495 nm, emission ~520 nm).

Diagram 2: Immunofluorescence Staining Workflow

Workflow for immunofluorescence staining using a this compound labeled antibody.

Flow Cytometry with this compound Labeled Antibodies

This protocol outlines the steps for staining a single-cell suspension with a this compound conjugated antibody for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

This compound conjugated antibody

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters

Procedure:

-

Cell Preparation: a. Prepare a single-cell suspension from your sample of interest. b. Wash the cells once with Flow Cytometry Staining Buffer. c. Adjust the cell concentration to 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

-

Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes. b. Add the this compound conjugated antibody at its predetermined optimal concentration. c. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: a. Add 1-2 mL of Flow Cytometry Staining Buffer to each tube. b. Centrifuge the cells at 300-400 x g for 5 minutes. c. Decant the supernatant. d. Repeat the wash step twice.

-

Analysis: a. Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm bandpass).

Diagram 3: Flow Cytometry Staining Workflow

Workflow for staining cells with a this compound labeled antibody for flow cytometry.

Conclusion

This compound is a robust and versatile fluorescent probe for labeling a wide range of biomolecules. Its high reactivity and favorable spectroscopic properties make it a valuable tool for researchers in various fields of life sciences. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound for their specific applications, leading to reliable and reproducible results in fluorescence-based assays. Careful optimization of labeling conditions and staining procedures is crucial for achieving the best performance and minimizing background signal.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-DTAF Labeling: Mechanism of Action, Protocols, and Applications

This guide provides a comprehensive overview of 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein (this compound), a highly reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data in a clear and accessible format.

Core Mechanism of Action

This compound is a derivative of fluorescein (B123965) that contains a dichlorotriazine functional group. This group is highly reactive towards nucleophiles, primarily the primary and secondary amines found on biomolecules such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1] The reaction proceeds via a nucleophilic substitution, where the amine group attacks one of the carbon atoms on the triazine ring, displacing a chloride ion and forming a stable covalent bond.

The reactivity of this compound is pH-dependent. The reaction is most efficient at a slightly basic pH (typically 8.5-9.5), where the target amine groups are deprotonated and thus more nucleophilic.[2] At pH values above 9, this compound can also react with other nucleophilic groups such as thiols (from cysteine residues) and hydroxyls (from serine, threonine, or carbohydrates).[3][4] However, a significant side reaction to consider is the hydrolysis of the dichlorotriazine group, which increases with pH and can compete with the labeling reaction.[2]

Caption: Nucleophilic substitution reaction of this compound with a primary amine on a biomolecule.

Quantitative Data

The spectral properties of this compound are crucial for its application in fluorescence-based assays. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492 - 498 nm | [3][5] |

| Emission Maximum (λem) | ~516 - 518 nm | [5][6] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | 0.79 - 0.95 | [3] |

| Correction Factor (at 280 nm) | 0.35 | [3] |

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Labeling buffer (0.1 M sodium bicarbonate, pH 8.5-9.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

This compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently stirring, slowly add the this compound stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a this compound labeled secondary antibody for immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody

-

This compound labeled secondary antibody

-

Mounting medium

Procedure:

-

Cell Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the this compound labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for protein labeling and subsequent use in flow cytometry, as well as the logical relationships influencing the labeling efficiency.

Caption: A typical experimental workflow for labeling a protein with this compound.

Caption: Factors influencing the efficiency of the this compound labeling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Suitability of DTAF as a fluorescent labelling reagent for direct analysis of primary and secondary amines--spectral and chemical reactivity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [5-(4,6-Dichlorotriazinyl)aminofluorescein] *CAS 51306-35-5* | AAT Bioquest [aatbio.com]

- 4. int-res.com [int-res.com]

- 5. This compound (5-(4,6-Dichlorotriazinyl) Aminofluorescein), single isomer 100 mg | Buy Online [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

5-DTAF Fluorescent Dye: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a highly reactive, amine-reactive fluorescent dye derived from fluorescein (B123965). Its utility in the life sciences is centered on its ability to form stable covalent bonds with a variety of biomolecules, including proteins, antibodies, and polysaccharides. The dichlorotriazinyl functional group of this compound readily reacts with primary and secondary amines, as well as thiol and hydroxyl groups, under mild alkaline conditions. This broad reactivity, coupled with the excellent photophysical properties of the fluorescein core, makes this compound a versatile tool for fluorescently labeling and detecting biomolecules in a range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

Core Properties and Specifications

This compound is a single isomer derivative of fluorescein, ensuring uniformity in labeling and spectral properties. Its dichlorotriazine moiety provides a more reactive alternative to the isothiocyanate group found in FITC, allowing for efficient conjugation to a wider array of functional groups.

Photophysical and Chemical Properties

The key quantitative characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and data analysis.

| Property | Value | Reference |

| Full Chemical Name | 5-(4,6-Dichlorotriazinyl)aminofluorescein | |

| Molecular Formula | C₂₃H₁₂Cl₂N₄O₅ | |

| Molecular Weight | 495.27 g/mol | |

| Excitation Maximum (λex) | ~492 nm | [2][3] |

| Emission Maximum (λem) | ~516 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.79 - 0.95 | |

| Reactive Group | Dichlorotriazine | |

| Target Functional Groups | Primary Amines, Secondary Amines, Thiols, Hydroxyls |

Conjugation Chemistry

The dichlorotriazinyl group of this compound is an electrophilic moiety that undergoes nucleophilic substitution with electron-rich functional groups on biomolecules. The reactivity is pH-dependent, with optimal labeling occurring at a pH of 9.0 or higher.

Reaction Mechanism with Primary Amines

The most common conjugation reaction involves the reaction of this compound with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the dichlorotriazine ring, displacing a chloride ion and forming a stable covalent bond.

Caption: Covalent conjugation of this compound to a primary amine on a biomolecule.

Experimental Protocols

The following are detailed methodologies for the conjugation of this compound to proteins and polysaccharides, as well as a general workflow for immunofluorescence microscopy.

Protein Labeling with this compound

This protocol provides a general procedure for labeling antibodies or other proteins with this compound.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

0.1 M Sodium Bicarbonate buffer, pH 9.0

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 9.0, at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently vortexing the protein solution, slowly add the this compound stock solution. The amount of this compound to add will depend on the desired degree of labeling and the protein concentration. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rocking, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4. The first colored band to elute will be the this compound labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 492 nm (for this compound).

Polysaccharide Labeling with this compound

This protocol is adapted for labeling polysaccharides containing hydroxyl or amino groups.

Materials:

-

Polysaccharide (dissolved in a mixture of water and DMSO)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate

Procedure:

-

Prepare Polysaccharide Solution: Dissolve the polysaccharide in a mixture of water and DMSO.

-

Prepare this compound Solution: Prepare a fresh solution of this compound in DMSO.

-

Conjugation Reaction: Add the this compound solution and DIPEA to the polysaccharide solution. The reaction is typically carried out at room temperature for 4 hours.

-

Precipitation: Precipitate the labeled polysaccharide by adding a mixture of acetonitrile and ethyl acetate.

-

Purification: Centrifuge the mixture to pellet the labeled polysaccharide. Redissolve the pellet in water and repeat the precipitation and centrifugation steps to ensure the removal of unreacted dye.

-

Lyophilization: After the final wash, dissolve the labeled polysaccharide in water and lyophilize to obtain a dry powder.

Immunofluorescence Microscopy Workflow

This workflow outlines the key steps for using a this compound labeled antibody for indirect immunofluorescence.

Caption: A typical workflow for indirect immunofluorescence microscopy.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable reagent in various scientific disciplines.

-

Fluorescence Microscopy: Labeled antibodies and other probes are used to visualize the localization of specific proteins and cellular structures.

-

Flow Cytometry: this compound conjugates are employed for the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.

-

Immunoassays: The high sensitivity of fluorescence allows for the development of robust and quantitative immunoassays, such as ELISA-based formats.

-

Carbohydrate Research: The ability of this compound to label polysaccharides enables the study of their distribution and interactions in biological systems.[]

Studying G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands, which can be synthesized using this compound, are powerful tools for investigating GPCR signaling pathways. A this compound labeled antagonist, for example, can be used to visualize receptor localization and trafficking.

Caption: A simplified GPCR signaling pathway that can be studied with a this compound labeled ligand.

Conclusion

This compound is a robust and versatile fluorescent dye that has become an indispensable tool for researchers, scientists, and drug development professionals. Its high reactivity, excellent photophysical properties, and ability to label a wide range of biomolecules make it suitable for a multitude of applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors. As with any fluorescent probe, careful consideration of experimental design, including appropriate controls and optimization of labeling conditions, is crucial for obtaining reliable and reproducible results.

References

A Technical Guide to the Solubility of 5-DTAF in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5-(4,6-Dichlorotriazin-2-yl)aminofluorescein (5-DTAF), a widely used amine-reactive fluorescent probe. Understanding the solubility characteristics of this compound is critical for its effective use in various scientific applications, including bioconjugation, fluorescence microscopy, flow cytometry, and immunoassays. This document summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment.

Core Solubility Data

The solubility of this compound and its hydrochloride salt has been reported in a range of common laboratory solvents. The quantitative data is summarized in the tables below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, the presence of moisture (especially in hygroscopic solvents like DMSO), and the specific form of the compound (free base vs. hydrochloride salt).

Quantitative Solubility of this compound

| Solvent | Form | Solubility | Conditions |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Free Base | 125 mg/mL (252.3 mM) | Requires sonication and warming to 60°C. |

| Dimethyl Sulfoxide (DMSO) | Free Base | 50 mg/mL (100.9 mM) | Requires sonication. The use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility. |

Quantitative Solubility of this compound Hydrochloride

| Solvent | Form | Solubility | Conditions |

|---|---|---|---|

| Methanol | Hydrochloride | 20 mg/mL | Results in a clear to slightly hazy, yellow to orange solution. |

| 0.1 M Sodium Hydroxide (NaOH) | Hydrochloride | 9.80 - 10.20 mg/mL | Results in a clear to slightly hazy, orange solution. |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 5 mg/mL | - |

Qualitative Solubility Data

| Solvent | Form | Solubility |

|---|---|---|

| Chloroform | Hydrochloride | Soluble |

| Dimethylformamide (DMF) | Not Specified | Soluble |

Experimental Protocol: Determination of this compound Solubility

This protocol provides a general method for determining the saturation solubility of this compound in a solvent of interest. This method can be adapted for various organic and aqueous solvents.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specified temperature.

Materials:

-

This compound or this compound hydrochloride

-

Solvent of interest (e.g., DMSO, DMF, ethanol, acetonitrile, water)

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Thermostatically controlled shaker or water bath

-

Microcentrifuge

-

Calibrated micropipettes

-

Spectrophotometer or fluorometer

-

Cuvettes (quartz or appropriate for the solvent)

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.2 µm pore size)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the solvent of interest to each vial to create a slurry.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically vortex or sonicate the samples to aid in dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved this compound.

-

Carefully collect the supernatant, ensuring no solid material is disturbed. For highly accurate measurements, filter the supernatant through a 0.2 µm syringe filter that is compatible with the solvent.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance or fluorescence of the standard solutions and the saturated supernatant at the appropriate wavelength (for this compound, the absorbance maximum is around 498 nm and the emission maximum is around 517 nm).[1]

-

Construct a standard curve by plotting absorbance/fluorescence versus concentration.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its absorbance/fluorescence value on the standard curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

Understanding 5-DTAF Reactivity with Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles governing the reactivity of 5-(4,6-Dichlorotriazinyl) Aminofluorescein (5-DTAF) with amines. This compound is a valuable fluorescent probe widely utilized for covalently labeling proteins, antibodies, polysaccharides, and other biomolecules.[1][2][3] Its dichlorotriazine moiety provides a highly reactive anchor for conjugation, primarily targeting primary and secondary amines.[4] A thorough understanding of its reaction mechanism and the factors influencing its efficiency is paramount for successful and reproducible bioconjugation.

Core Reactivity and Chemical Mechanism

The fundamental reaction between this compound and an amine-containing molecule is a nucleophilic aromatic substitution. The electron-deficient triazine ring of this compound is susceptible to attack by nucleophiles like the unprotonated form of an aliphatic amine (e.g., the ε-amino group of a lysine (B10760008) residue in a protein).[5] This reaction proceeds via an addition-elimination pathway, resulting in the displacement of a chloride ion—a good leaving group—and the formation of a stable, covalent bond between the dye and the target molecule.[6]

While highly reactive with amines, the dichlorotriazine group of this compound also exhibits reactivity towards other nucleophiles. Notably, at a pH above 9, it can react with thiol groups (from cysteine residues) and even hydroxyl groups, which allows for the labeling of polysaccharides and other alcohols.[7][8][9]

Figure 1: this compound reaction with a primary amine.

Key Factors Influencing Reactivity

The efficiency and specificity of the this compound labeling reaction are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize conjugation yield while minimizing side reactions and preserving the biological activity of the target molecule.

-

pH: The pH of the reaction buffer is arguably the most critical factor. The reaction requires the amine to be in its unprotonated, nucleophilic form.[5] Therefore, the reaction is typically carried out in a basic buffer, with an optimal pH range of 8.5 to 9.5 for modifying lysine residues.[5] However, a significant competing reaction is the hydrolysis of the dichlorotriazine moiety, where water molecules react with and inactivate the dye. The rate of this hydrolysis increases with pH.[4] Thus, a balance must be struck to ensure the amine is sufficiently deprotonated for reaction without promoting excessive dye degradation.

-

Amine Basicity and Steric Hindrance: The reactivity of amines with this compound generally increases with the basicity of the amine.[4] However, steric bulk around the nitrogen atom can significantly impede the reaction.[4] For instance, methyl-substituted secondary amines have been shown to be more reactive than the corresponding primary amine, but further increasing the size of substituents can drastically reduce reactivity.[4]

-

Concentration: The molar ratio of this compound to the biomolecule influences the degree of labeling (DOL). Higher dye concentrations can lead to a higher DOL, but excessive labeling can cause protein precipitation or quenching of the fluorescence signal.[10]

-

Temperature and Time: Labeling reactions are often performed at room temperature for 1 to 2 hours or at 4°C for a longer duration (e.g., overnight) to minimize potential denaturation of sensitive proteins.[11]

Figure 2: Factors affecting this compound reactivity.

Quantitative Data Summary

The available literature focuses more on qualitative comparisons and optimal conditions rather than extensive kinetic data. However, key comparative insights have been established.

| Parameter | Observation | Source(s) |

| Relative Reaction Rate | The rate of conjugation for DTAF is generally considered to be faster than that of Fluorescein isothiocyanate (FITC) but slower than Carboxyfluorescein succinimidyl ester (CFSE). | [12] |

| Conjugate Stability | The bond formed by DTAF is generally stable. In a comparative study, the FITC conjugate demonstrated inferior stability when incubated at 37°C compared to DTAF and CFSE conjugates. | [12] |

| pH Dependence | Reaction proceeds most efficiently at pH values where the amine substrate is un-ionized. The rate of hydrolytic degradation increases with pH until a plateau is reached. | [4] |

| Reactivity Spectrum | Reacts with primary and secondary amines. Also reacts with thiols and hydroxyls at pH > 9. | [4][7][8] |

Experimental Protocols

Precise, optimized protocols are crucial for achieving desired labeling outcomes. Buffers containing free amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye.[5]

General Protocol for Protein/Antibody Labeling

This protocol provides a general framework for conjugating this compound to proteins. The molar ratio of dye to protein should be optimized for each specific application.

-

Reagent Preparation:

-

Protein Solution: Prepare the protein/antibody to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0.[11][13]

-

This compound Stock Solution: Immediately before use, dissolve this compound powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[8][11]

-

-

Conjugation Reaction:

-

Slowly add the calculated amount of the this compound stock solution to the stirring protein solution. A common starting point is a 10- to 20-fold molar excess of dye.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

-

-

Purification:

-

Separate the labeled protein from unreacted dye and hydrolysis byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column or a spin desalting column).[11] The first colored band to elute is the dye-protein conjugate.

-

-

Degree of Labeling (DOL) Determination (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~492 nm (for this compound).

-

Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the average number of dye molecules per protein molecule.

-

Protocol for Labeling Bacteria

This protocol is adapted for labeling the surface of bacterial cells.[13]

-

Cell Preparation:

-

Grow bacteria overnight and concentrate the cells by centrifugation (e.g., 6000-8000 RPM for 10 minutes).

-

Resuspend the bacterial pellet in 1X Phosphate-Buffered Saline (PBS).[13]

-

-

Labeling Reaction:

-

Dilute an aliquot of the bacterial suspension in 0.1 M sodium bicarbonate buffer (pH 9.0).[13]

-

Prepare a this compound solution (e.g., 2 mg/mL in DMSO). Add the dye solution to the bacterial suspension (a final concentration of ~100 µg/mL is a good starting point).[13]

-

Incubate for 2 hours at room temperature with shaking, protected from light.[13]

-

-

Washing:

-

Wash the labeled cells three times with bicarbonate buffer to remove unreacted dye. Each wash should consist of centrifugation (e.g., 5000 RPM for 5 minutes), removal of the supernatant, and resuspension in fresh buffer.[13]

-

After the final wash, resuspend the cell pellet in 1X PBS for subsequent experiments.[13]

-

Figure 3: General workflow for protein labeling.

Conclusion

This compound remains a robust and effective tool for fluorescently labeling biomolecules through its highly reactive dichlorotriazine group. Its reactivity is primarily directed towards amines, forming stable covalent linkages. Successful conjugation hinges on the careful control of reaction conditions, particularly pH, to favor the nucleophilic attack by the target amine over the competing hydrolysis of the dye. By understanding the chemical mechanism and optimizing the key parameters outlined in this guide, researchers can effectively harness the capabilities of this compound for a wide array of applications in biological and biomedical research.

References

- 1. mybiosource.com [mybiosource.com]

- 2. This compound (5-(4,6-Dichlorotriazinyl) Aminofluorescein), single isomer 100 mg | Contact Us [thermofisher.com]

- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 4. Suitability of DTAF as a fluorescent labelling reagent for direct analysis of primary and secondary amines--spectral and chemical reactivity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. This compound [5-(4,6-Dichlorotriazinyl)aminofluorescein] *CAS 51306-35-5* | AAT Bioquest [aatbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mun.ca [mun.ca]

The Advent of Reactive Fluorophores: A Technical Guide to the Discovery and History of Dichlorotriazinyl Fluoresceins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of biomolecules with fluorescent probes has been a cornerstone of modern biological research, enabling the visualization and quantification of cellular processes with remarkable sensitivity and specificity. Among the diverse palette of fluorescent dyes, dichlorotriazinyl fluoresceins have carved a significant niche as versatile and reactive labeling reagents. This in-depth technical guide explores the discovery, history, and core methodologies associated with these important fluorophores, providing researchers with a comprehensive understanding of their synthesis, properties, and applications.

A Historical Perspective: From Textile Mills to the Laboratory

The story of dichlorotriazinyl fluoresceins is intertwined with the broader history of reactive dyes and the foundational discovery of the fluorescein (B123965) molecule itself.

The Genesis of Fluorescein

The journey begins in 1871 with the German chemist Adolf von Baeyer, who first synthesized fluorescein by reacting resorcinol (B1680541) with phthalic anhydride.[1] This novel compound exhibited a remarkable property: intense green fluorescence, a phenomenon that would later be harnessed for a multitude of scientific applications.

The Reactive Dye Revolution

The concept of covalently attaching dyes to substrates originated in the textile industry. A pivotal breakthrough occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dyes containing a dichlorotriazinyl group could form stable, covalent bonds with the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions. This discovery led to the launch of the first commercial reactive dyes, the Procion series, in 1956, revolutionizing the dyeing of cotton.

Bridging the Gap: Dichlorotriazinyl Fluoresceins for Biological Staining

The leap from coloring textiles to labeling biomolecules was a critical step. While Albert Coons had pioneered the use of fluorescein-labeled antibodies for immunofluorescence in the 1940s, the existing methods for attaching the fluorophore were often inefficient and could denature the protein.[2]

The key innovation of applying reactive dye chemistry to biological labeling is highlighted in a seminal 1976 paper by D. Blakeslee and M.G. Baines. They described the use of dichlorotriazinylaminofluorescein (DTAF) for the effective conjugation of fluorescein to immunoglobulins for immunofluorescence.[3] Their work demonstrated that DTAF offered several advantages over the commonly used fluorescein isothiocyanate (FITC), including superior stability, purity, and cost-effectiveness. This publication marked a significant milestone in establishing dichlorotriazinyl fluoresceins as valuable reagents for biological research.[3]

The Chemistry of Dichlorotriazinyl Fluoresceins

The defining feature of these dyes is the dichlorotriazinyl moiety, a six-membered heterocyclic ring containing three nitrogen atoms and two chlorine atoms. This group acts as a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with various functional groups found on biomolecules.

The synthesis of the most common dichlorotriazinyl fluorescein, 5-(4,6-dichlorotriazinyl)aminofluorescein (5-DTAF), involves the reaction of 5-aminofluorescein (B15267) with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction is carefully controlled to ensure monosubstitution on the triazine ring.

The two chlorine atoms on the triazinyl ring provide the reactivity of DTAF. One chlorine is displaced during the initial synthesis by the amino group of aminofluorescein. The remaining chlorine atom is then available to react with nucleophiles on the target biomolecule.

The primary targets for dichlorotriazinyl fluoresceins are the nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. At alkaline pH, the hydroxyl groups of serine, threonine, and tyrosine, as well as the imidazole (B134444) group of histidine, can also react. This broad reactivity makes DTAF a versatile tool for labeling a wide range of biomolecules.

Quantitative Properties of Dichlorotriazinyl Fluoresceins

The photophysical properties of dichlorotriazinyl fluoresceins are critical to their utility as fluorescent probes. The table below summarizes key quantitative data for this compound and its isomer, 6-DTAF.

| Property | This compound | 6-DTAF |

| Excitation Maximum (λex) | ~492 nm | Not specified |

| Emission Maximum (λem) | ~516 nm | Not specified |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | Not specified |

| Quantum Yield (Φ) | ~0.65 | Not specified |

| Reactive Group | Dichlorotriazinyl | Dichlorotriazinyl |

| Primary Targets | Amines, Thiols, Hydroxyls | Amines, Thiols, Hydroxyls |

Note: Spectral properties can vary slightly depending on the solvent and local environment.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in labeling proteins and cells.

Synthesis of 5-(4,6-dichlorotriazinyl)aminofluorescein (this compound)

This protocol is adapted from general procedures for the synthesis of mono-substituted triazine derivatives.

Materials:

-

5-Aminofluorescein

-

Cyanuric chloride

-

Acetone

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Prepare Reactant Solutions:

-

In a round-bottom flask, dissolve cyanuric chloride (1 equivalent) in acetone.

-

In a separate container, dissolve 5-aminofluorescein (1 equivalent) in acetone.

-

-

Set up the Reaction:

-

Cool the cyanuric chloride solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium carbonate (1 equivalent) in water to the cyanuric chloride solution.

-

-

Add Aminofluorescein:

-

Add the 5-aminofluorescein solution dropwise to the cold cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

-

Monitor the Reaction:

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

-

Isolate the Product:

-

Once the reaction is complete, pour the reaction mixture into a larger volume of ice-cold water to precipitate the this compound product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

-

Dry the Product:

-

Dry the resulting orange-yellow solid under vacuum to obtain this compound.

-

Protocol for Labeling Antibodies with this compound

This protocol provides a general procedure for conjugating this compound to monoclonal or polyclonal antibodies.

Materials:

-

Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Sephadex G-25 or similar size-exclusion chromatography column

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Prepare the Antibody:

-

Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) to remove any amine-containing buffers or stabilizers.

-

Determine the antibody concentration by measuring the absorbance at 280 nm (A280).

-

-

Prepare the DTAF Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the desired amount of the this compound solution to the antibody solution while gently stirring. A molar excess of 10-20 fold of DTAF to antibody is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from unreacted DTAF using a pre-equilibrated Sephadex G-25 column. The labeled antibody will elute in the void volume.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm and ~492 nm.

-

Calculate the degree of labeling (moles of dye per mole of antibody).

-

Protocol for Cell Labeling and Proliferation Analysis by Flow Cytometry

This protocol describes a method for labeling cells with a dichlorotriazinyl fluorescein for tracking cell division by dye dilution.

Materials:

-

Cell suspension

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Wash cells twice with PBS to remove any protein-containing media.

-

Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

Cell Staining:

-

Add this compound to the cell suspension to a final concentration of 1-10 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

-

Quench and Wash:

-

Stop the labeling reaction by adding an equal volume of complete media containing FBS.

-

Incubate for 5-10 minutes.

-

Wash the cells three times with complete media to remove unbound dye.

-

-

Cell Culture:

-

Resuspend the labeled cells in fresh culture media and culture under desired experimental conditions.

-

-

Flow Cytometry Analysis:

-

At desired time points, harvest the cells.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation (e.g., 488 nm laser) and emission filters. As cells divide, the fluorescence intensity per cell will decrease by half with each division.

-

Conclusion

Dichlorotriazinyl fluoresceins represent a classic yet enduring class of fluorescent probes. Their history, rooted in the textile industry and adapted for biological applications, showcases a remarkable journey of scientific innovation. The robust and versatile reactivity of the dichlorotriazinyl group, combined with the excellent photophysical properties of fluorescein, ensures their continued relevance in modern research. This guide provides the historical context, fundamental chemistry, and practical protocols to empower researchers in leveraging these powerful tools for their scientific inquiries.

References

- 1. The effect of dichlorotriazinyl aminofluorescein on human keratocytes in vitro. | Semantic Scholar [semanticscholar.org]

- 2. This compound [5-(4,6-Dichlorotriazinyl)aminofluorescein] [myskinrecipes.com]

- 3. Immunofluorescence using dichlorotriazinylaminofluorescein (DTAF). I. Preparation and fractionation of labelled IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data Sheet of 5-DTAF

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 5-(4,6-Dichlorotriazin-2-yl)aminofluorescein (5-DTAF), a widely used fluorescent labeling reagent in biochemical and molecular biology research.[1] Due to its reactive dichlorotriazinyl group, this compound efficiently forms stable covalent bonds with amino groups on proteins, antibodies, and other biomolecules, making it a valuable tool for fluorescence microscopy, flow cytometry, and immunoassays.[1] This document consolidates available safety data, handling procedures, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value |

| Chemical Name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein[2] |

| Synonyms | This compound, 5-(4,6-Dichlorotriazinyl)aminofluorescein[2][3] |

| CAS Number | 51306-35-5[2][3] |

| Molecular Formula | C₂₃H₁₂Cl₂N₄O₅[1][2] |

| Molecular Weight | 495.28 g/mol [1][4] |

| Appearance | Yellow to orange powder/solid[5] |

| Solubility | Soluble in DMSO and chloroform[4][5] |

| Purity | ≥90% (HPLC) |

Spectral Properties

This compound is a fluorescent dye with the following spectral characteristics.

| Property | Value (in nm) |

| Excitation Maximum (λex) | ~492-498 nm[4][5][6] |

| Emission Maximum (λem) | ~516-518 nm[6][7] |

| Extinction Coefficient | 80,000 cm⁻¹M⁻¹[4] |

| Quantum Yield | 0.79 - 0.95[4] |

Hazard Identification and Classification

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[3] However, it is frequently noted that the toxicological properties of this material have not been thoroughly investigated.[3] Therefore, it is recommended to handle all chemicals, including this compound, with caution.[3]

| Hazard Statement | Classification |

| GHS Classification | Not a hazardous substance or mixture[3] |

| Potential Health Effects | May be harmful if inhaled, ingested, or comes into contact with skin. May cause eye and skin irritation in susceptible individuals.[3] |

| Carcinogenic Effects | No data available[3] |

| Mutagenic Effects | No data available[3] |

Handling, Storage, and First Aid

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE).[3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at temperatures from -20°C to 8°C. Protect from light and moisture.[3][5][6] |

| Skin Contact | Rinse with plenty of water. If symptoms arise, seek medical advice.[3] |

| Eye Contact | Immediately wash with copious amounts of water for at least 15 minutes, separating the eyelids. Seek medical advice.[3] |

| Inhalation | Move the individual to fresh air. If symptoms arise, seek medical advice.[3] |

| Ingestion | Wash out mouth with water if the person is conscious. Seek medical advice.[3] |

| Fire Extinguishing Media | Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[3] |

Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Methodology (based on OECD Guideline 425):

-

Fasted, healthy young adult laboratory rats are used.

-

A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.

-

The animal is observed for signs of toxicity for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher fixed dose level. If it dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until a stopping criterion is met, typically after observing a specified number of reversals in outcome (survival/death).

-

The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Methodology (based on OECD Guideline 439):

-

A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

-

The test substance is applied topically to the surface of the skin tissue model.

-

After a defined exposure period, the substance is removed by washing.

-

The viability of the skin cells is measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to purple formazan (B1609692) by metabolically active cells.

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

-

Visualizing Safety and Handling Workflows

To facilitate a clear understanding of safety procedures, the following diagrams illustrate key workflows for handling this compound in a laboratory setting.

Caption: PPE selection workflow for handling this compound.

Caption: Workflow for responding to a this compound spill.

Caption: First aid procedures for this compound exposure.

References

- 1. This compound [5-(4,6-Dichlorotriazinyl)aminofluorescein] [myskinrecipes.com]

- 2. 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | C23H12Cl2N4O5 | CID 123934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. This compound [5-(4,6-Dichlorotriazinyl)aminofluorescein] *CAS 51306-35-5* | AAT Bioquest [aatbio.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. This compound (5-(4,6-Dichlorotriazinyl) Aminofluorescein), single isomer 100 mg | Buy Online [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

The Principle of 5-DTAF Fluorescence: A Technical Guide for Researchers

An in-depth technical guide on the core principles and applications of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) for researchers, scientists, and drug development professionals.

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound) is a highly reactive fluorescent dye belonging to the fluorescein (B123965) family. Its utility in biological research stems from its ability to form stable covalent bonds with various biomolecules, rendering them fluorescent and enabling their visualization and tracking in a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] This guide delves into the fundamental principles of this compound fluorescence, its chemical properties, and provides detailed experimental protocols for its use in labeling proteins and other biomolecules.

Core Principle of Fluorescence

The fluorescence of this compound, like other fluorophores, is governed by the process of electronic excitation and subsequent relaxation. The molecule possesses a conjugated system of delocalized π-electrons in its xanthene core. When a photon of light with an appropriate amount of energy is absorbed by the this compound molecule, a valence electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). This process is optimally achieved at the molecule's maximum absorption wavelength.

The excited state is transient, and the molecule rapidly relaxes back to its ground state. This relaxation can occur through several pathways, but for fluorescence to occur, the primary pathway is the emission of a photon. The emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. This difference in wavelength between the excitation and emission maxima is crucial for fluorescence detection, as it allows for the separation of the emitted fluorescence signal from the excitation light.

Chemical Properties and Reactivity

This compound is the 5-isomer of fluorescein dichlorotriazine. Its key feature is the dichlorotriazinyl group, which is highly reactive towards nucleophilic functional groups present in biomolecules.[2][3] This reactivity allows for the formation of stable covalent bonds, making the fluorescent label permanent.

The primary targets for this compound labeling are primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1] The reaction is a nucleophilic substitution where the amine nitrogen attacks one of the carbon atoms of the dichlorotriazine ring, displacing a chloride ion. This reaction is highly pH-dependent and proceeds most efficiently at a slightly alkaline pH (typically 8.5-9.5). At this pH, the amine groups are largely deprotonated and thus more nucleophilic.

Beyond amines, this compound is also capable of reacting with other nucleophiles, albeit with different efficiencies. It can react with thiol groups (e.g., from cysteine residues) and, at a higher pH (above 9), with hydroxyl groups, such as those found in polysaccharides and other alcohols.[2][3][4][5] This broad reactivity makes this compound a versatile tool for labeling a wide range of biomolecules.

It is important to note that this compound is susceptible to hydrolysis, where the chlorine atoms on the triazine ring are replaced by hydroxyl groups. This hydrolysis reaction is also pH-dependent and increases with increasing pH. Hydrolyzed this compound is no longer reactive towards the target biomolecules. Therefore, it is crucial to perform labeling reactions under optimized conditions and to use freshly prepared this compound solutions.

Photophysical Properties

The photophysical properties of this compound are summarized in the table below. These parameters are essential for designing and executing fluorescence-based experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~492 - 498 nm | [3][6][7] |

| Emission Maximum (λem) | ~516 - 518 nm | [2][6] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Φ) | 0.79 - 0.95 | [3] |

| Molecular Weight | 495.28 g/mol | [1] |

| Solubility | Soluble in DMSO and chloroform | [8] |

Experimental Protocols

General Considerations for Labeling

-

Buffer Selection: The choice of buffer is critical for successful labeling. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with this compound. Bicarbonate or phosphate (B84403) buffers at a pH of 8.5-9.5 are recommended.

-

Protein Preparation: The protein solution should be pure and free of any low molecular weight amine-containing contaminants. Dialysis or gel filtration can be used to exchange the buffer and remove such contaminants prior to labeling.

-

This compound Solution: this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) immediately before use. This stock solution should be protected from light and moisture.

-

Stoichiometry: The molar ratio of this compound to the protein will influence the degree of labeling (DOL). A higher ratio will generally result in a higher DOL. However, over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein. The optimal ratio should be determined empirically for each protein.

Detailed Protocol for Labeling Bovine Serum Albumin (BSA) with this compound

This protocol provides a step-by-step guide for labeling Bovine Serum Albumin (BSA) with this compound.

Materials:

-

Bovine Serum Albumin (BSA)

-

5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

Procedure:

-

BSA Solution Preparation:

-

Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.

-

Ensure the BSA is fully dissolved by gentle mixing.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Protect the solution from light by wrapping the vial in aluminum foil.

-

-

Labeling Reaction:

-

Slowly add the this compound stock solution to the BSA solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of this compound to BSA.

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

-

-

Purification of the Conjugate:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the column with PBS. The first colored band to elute will be the this compound labeled BSA. Unconjugated this compound will elute later.

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified this compound-BSA conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer.

-

Calculate the concentration of BSA and this compound using the Beer-Lambert law:

-

Concentration of BSA (M) = [A₂₈₀ - (A₄₉₅ x CF)] / ε_BSA

-

Where:

-

CF (Correction Factor) = A₂₈₀ of free dye / A₄₉₅ of free dye (typically ~0.3 for fluorescein derivatives)

-

ε_BSA = Molar extinction coefficient of BSA at 280 nm (43,824 M⁻¹cm⁻¹)

-

-

-

Concentration of this compound (M) = A₄₉₅ / ε_DTAF

-

Where:

-

ε_DTAF = Molar extinction coefficient of this compound at 495 nm (~80,000 M⁻¹cm⁻¹)

-

-

-

-

Calculate the DOL:

-

DOL = [this compound] / [BSA]

-

-

Storage:

Store the purified this compound-BSA conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[2][8][9] Aliquoting the sample can help to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Fluorescence Microscopy

The following diagram illustrates a typical experimental workflow for imaging cells labeled with a this compound conjugated antibody.

Caption: A typical workflow for immunofluorescence microscopy using a this compound conjugate.

Generic Signaling Pathway Visualization

This diagram illustrates a generic cell signaling pathway that can be investigated using this compound labeled antibodies to visualize the localization of key proteins.

Caption: A generic signaling cascade illustrating potential targets for this compound labeling.

Conclusion

This compound remains a valuable and versatile tool for fluorescently labeling a wide array of biomolecules. Its bright fluorescence, coupled with its highly reactive dichlorotriazinyl group, enables robust and sensitive detection in numerous biological applications. A thorough understanding of its chemical and photophysical properties, along with the optimization of labeling protocols, is paramount to achieving reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- 1. shutterstock.com [shutterstock.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [5-(4,6-Dichlorotriazinyl)aminofluorescein] *CAS 51306-35-5* | AAT Bioquest [aatbio.com]

- 4. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (5-(4,6-Dichlorotriazinyl)aminofluorescein) | CAS 51306-35-5 | AAT Bioquest | Biomol.com [biomol.com]

- 6. This compound (5-(4,6-Dichlorotriazinyl) Aminofluorescein), single isomer 100 mg | Contact Us [thermofisher.com]

- 7. 5-( 4,6-Dichlorotriazin-2-yl amino)fluorescein = 90 HPLC 21811-74-5 [sigmaaldrich.com]

- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Functional Group Reactivity of 5-DTAF

This guide provides a comprehensive overview of the functional group reactivity of 5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound), a widely used fluorescent dye for bioconjugation. The document details its reaction mechanisms, optimal conditions, and key applications, offering structured data and protocols for laboratory use.

Introduction to this compound

This compound is a fluorescein (B123965) derivative renowned for its high reactivity, making it a valuable tool for labeling a wide array of biomolecules. Its utility stems from the dichlorotriazinyl moiety, an amine-reactive functional group that forms stable covalent bonds with various nucleophiles. This property is harnessed in numerous applications, including fluorescence microscopy, flow cytometry, and immunoassays, to visualize and track biological molecules in complex systems.[1] The dye possesses spectral properties similar to fluorescein, with excitation and emission maxima around 492-498 nm and 516-518 nm, respectively.[2][3][4]

Core Reactivity: The Dichlorotriazinyl Group

The reactivity of this compound is centered on its dichlorotriazine ring. This heterocyclic system is electron-deficient and susceptible to nucleophilic aromatic substitution. The two chlorine atoms are excellent leaving groups, allowing for sequential reactions. However, after the first substitution, the reactivity of the second chlorine atom is significantly reduced.[5]

The primary targets for this compound are nucleophilic functional groups commonly found in biomolecules. Its versatility allows it to react not only with primary and secondary amines but also with thiols and, under specific conditions, hydroxyl groups.[2][6][7]

Reactivity with Specific Functional Groups

Amine Groups (Primary and Secondary)

The most prominent reaction of this compound is with aliphatic and aromatic amines, found in proteins (e.g., the ε-amino group of lysine (B10760008) residues and N-terminal α-amino groups) and other molecules. The reaction forms a highly stable, covalent sulfonamide bond.

-

pH Dependence: The reaction is critically dependent on pH. It proceeds most efficiently at pH values between 8.0 and 9.5, where the amine substrate is sufficiently deprotonated and nucleophilic.[8][9]

-

Reactivity Factors: The efficiency of the reaction increases with the basicity of the amine.[8] However, significant steric hindrance around the nitrogen atom can impede reactivity.[8]

Thiol Groups (Sulfhydryls)

This compound is also capable of reacting with thiol groups, such as those on cysteine residues in proteins.[2][6][7][10] This reaction is also pH-dependent, favoring alkaline conditions where the thiol is deprotonated to the more nucleophilic thiolate anion.

Hydroxyl Groups

A unique feature of this compound compared to other fluorescein dyes is its ability to react directly with hydroxyl groups.[2][6][10] This is particularly useful for labeling polysaccharides like cellulose (B213188) and gellan gum.[11][12][13] This reaction requires a high pH, typically above 9, to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity.[2][12]

Competing Reactions and Stability

A crucial consideration when using this compound is its susceptibility to hydrolysis. The dichlorotriazinyl group can react with water, especially at the elevated pH required for labeling. This side reaction consumes the dye, reducing labeling efficiency. The rate of this hydrolytic degradation increases with pH.[8] Therefore, labeling protocols must be optimized to favor the reaction with the target biomolecule over hydrolysis. The dye is stable for at least two years when stored at -20°C and protected from light.[10]

Quantitative Data Summary

The following tables summarize the key properties and reaction conditions for this compound.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Full Chemical Name | 5-(4,6-Dichlorotriazinyl)aminofluorescein | [3] |

| Molecular Formula | C₂₃H₁₂Cl₂N₄O₅ | [14] |

| Molecular Weight | ~495.3 g/mol | [10] |

| Excitation Maximum | 492 - 498 nm | [2][3] |

| Emission Maximum | 516 - 518 nm | [3][4] |

| Storage Conditions | -20°C, protect from light | [10] |

| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

Table 2: Recommended pH for Labeling Different Functional Groups

| Functional Group | Optimal pH Range | Key Considerations | References |

| Primary/Secondary Amines | 8.0 - 9.5 | Balances amine nucleophilicity with dye hydrolysis. | [8][9] |

| Thiols | > 8.0 | Requires deprotonation to the thiolate anion. | [2][6] |

| Hydroxyls | > 9.0 | Necessary to deprotonate hydroxyl groups for reactivity. | [2][6][12] |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound at 1-10 mg/mL in anhydrous DMSO. Mix well. Store unused stock solution at -20°C, protected from light.

-

Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.[15]

-

Dissolve the protein to be labeled in the pH 9.0 sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 10:1 to 20:1, but should be optimized for the specific protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS).

-

Collect the fractions containing the fluorescently labeled protein. The degree of labeling can be determined spectrophotometrically.

-

Protocol 2: Labeling of Bacteria with this compound

This protocol is adapted for labeling whole bacterial cells.[16]

-

Cell Preparation:

-

Grow bacteria overnight and concentrate the cells by centrifugation (e.g., 6000-8000 RPM for 10 minutes).

-

Resuspend the bacterial pellet in 500 µL of PBS (1X).[16]

-

-

Reagent Preparation:

-

Prepare a 0.1 M sodium bicarbonate buffer at pH 9.0.[16]

-

Prepare a this compound solution (e.g., 2 mg/mL or 100 µg in 50 µL) in DMSO.

-

-

Labeling Reaction:

-

Dilute an aliquot of the bacterial suspension (e.g., 100 µL) into a larger volume of the pH 9.0 bicarbonate buffer (e.g., 900 µL).[16]

-